Talaporfin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

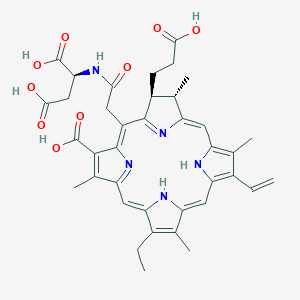

Talaporfin, also known as mono-L-aspartyl chlorin e6, is a chlorin-based photosensitizer used in photodynamic therapy (PDT). It absorbs red light at wavelengths of 664-667 nm, typically provided by a laser tuned to this wavelength. This compound is primarily used in the treatment of various cancers, including lung and esophageal cancers .

Aplicaciones Científicas De Investigación

Talaporfin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a photosensitizer in various photochemical reactions.

Biology: It is employed in studies involving cellular responses to oxidative stress.

Medicine: this compound is extensively used in photodynamic therapy for the treatment of cancers such as lung, esophageal, and brain cancers

Mecanismo De Acción

Target of Action

Talaporfin, also known as LS11, is a photosensitizing agent that primarily targets cancer cells . The compound selectively accumulates in cancer cells due to their enhanced permeability and retention effect .

Mode of Action

This compound’s mode of action is based on the principles of photodynamic therapy (PDT). Upon administration, this compound is activated by light-emitting diodes (LEDs) inserted into the tumor . This activation converts molecular oxygen into highly toxic singlet oxygen . The singlet oxygen then induces free radical-mediated cell death .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of reactive oxygen species (ROS) and the subsequent induction of cell death . The ROS generated by this compound can cause direct cytotoxicity, leading to apoptosis in the area close to the light source . In areas slightly distant from the light source, vascular effects such as fibrin thrombus formation can occur .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. A study on canines suggested that a dose of 10 mg/kg and a time of 90 minutes post-administration were appropriate for interstitial PDT . Another study proposed a three-compartment pharmacokinetic model to estimate the interstitial concentration of this compound in the myocardium .

Result of Action

The result of this compound’s action is the induction of cell death in cancer cells. The generation of singlet oxygen leads to free radical-mediated cell death . This can result in apoptosis in areas close to the light source and vascular effects such as fibrin thrombus formation in areas slightly distant from the light source .

Action Environment

The action environment of this compound is largely determined by the delivery of the irradiation light into the tumor tissue . The rate of light delivery and the balance between cytotoxic and vascular effects are important considerations when performing PDT with this compound . Furthermore, the efficacy of this compound can be influenced by factors such as the type of cancer and its location .

Análisis Bioquímico

Biochemical Properties

Talaporfin sodium plays a significant role in biochemical reactions, particularly in the context of photodynamic therapy . It interacts with various biomolecules, including enzymes and proteins, within the cell. The nature of these interactions primarily involves the generation of reactive oxygen species (ROS) upon exposure to a specific wavelength of light . This process is crucial for the cytotoxic effect of this compound sodium in cancer cells .

Cellular Effects

This compound sodium has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, necrosis, and autophagy-associated cell death . Furthermore, this compound sodium impacts cell signaling pathways and gene expression, leading to the death of cancer cells . It also affects cellular metabolism by generating reactive oxygen species, which can cause oxidative damage .

Molecular Mechanism

The mechanism of action of this compound sodium at the molecular level involves a photochemical reaction. Upon irradiation with a specific wavelength of light, this compound sodium generates reactive oxygen species. These ROS can cause direct damage to cellular components, including biomolecules like proteins and nucleic acids, leading to cell death . This process is central to the therapeutic effect of this compound sodium in photodynamic therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound sodium change over time. A kinetic study of this compound sodium demonstrated that a dose of 10 mg/kg and 90 minutes after administration was the appropriate dose and timing for interstitial photodynamic therapy . The study also showed that this compound sodium induces apoptosis in the area close to the light source .

Dosage Effects in Animal Models

The effects of this compound sodium vary with different dosages in animal models. For instance, in a mouse allograft glioma model, it was found that an irradiation energy density of 100 J/cm2 or higher was required to achieve therapeutic effects over the entire tumor tissue .

Metabolic Pathways

This compound sodium is involved in various metabolic pathways within the cell. It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes . ATP is essential for the uptake of this compound sodium, and the activation of K-Ras is involved as a regulatory mechanism .

Transport and Distribution

This compound sodium is transported and distributed within cells and tissues through endocytic pathways. It is taken up by cells through clathrin- and caveolae-dependent endocytosis and is then translocated from early endosomes to lysosomes .

Subcellular Localization

The subcellular localization of this compound sodium is primarily within the lysosomes . This localization is crucial for its activity and function, as the lysosomes are where this compound sodium is ultimately degraded . This process is essential for the cytotoxic effect of this compound sodium in photodynamic therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Talaporfin is synthesized using chlorin e6 mono aspartic acid-4-ester as a key intermediate. The process involves hydrolyzing the chlorin e6 mono aspartic acid-4-ester to obtain this compound. This method improves product purity, simplifies the operation, and lowers equipment requirements, making it suitable for industrial production .

Industrial Production Methods: The industrial production of this compound involves the reaction of chlorin e6 with L-aspartic acid di tert butyl carbonate under the effect of a condensing agent. The intermediate is then hydrolyzed and separated through high-performance liquid chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Talaporfin undergoes various chemical reactions, including oxidation and photochemical reactions. In photodynamic therapy, this compound is activated by light to produce singlet oxygen, a reactive oxygen species that induces cell death .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using singlet oxygen generated during photodynamic therapy.

Photochemical Reactions: Light at specific wavelengths (664-667 nm) is used to activate this compound.

Major Products Formed: The primary product formed during the photodynamic activation of this compound is singlet oxygen, which is responsible for inducing cytotoxic effects in cancer cells .

Comparación Con Compuestos Similares

Talaporfin is compared with other chlorin-based photosensitizers such as Photofrin, Temoporfin, and Verteporfin:

Temoporfin: Another second-generation photosensitizer with similar applications but different absorption characteristics.

This compound’s uniqueness lies in its rapid clearance from the body, reducing the risk of prolonged photosensitivity, and its ability to produce singlet oxygen at high quantum yields .

Propiedades

Número CAS |

110230-98-3 |

|---|---|

Fórmula molecular |

C38H41N5O9 |

Peso molecular |

711.8 g/mol |

Nombre IUPAC |

(2S)-2-[[2-[(3S)-7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)/t18?,22-,30-/m0/s1 |

Clave InChI |

SIEXFRDYNDREBM-MYPKMOTOSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

SMILES isomérico |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

SMILES canónico |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Sinónimos |

laserphyrin mono-L-aspartyl chlorin e6 monoaspartyl chlorin e6 N-aspartyl chlorin e6 N-aspartylchlorin e6 NPe6 Talaporfin talaporfin sodium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.